molecular formula C22H21N3O4 B11018506 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde

4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde

Cat. No.: B11018506
M. Wt: 391.4 g/mol
InChI Key: UZJLDWMNXHPISD-UHFFFAOYSA-N
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Description

4-{[1,3-Dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde is a complex organic compound featuring a piperazine ring, an isoindole moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde typically involves multiple steps:

    Formation of the Isoindole Moiety:

    Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the isoindole derivative reacts with piperazine under controlled conditions.

    Formylation: The final step involves the formylation of the piperazine ring to introduce the aldehyde group, typically using reagents like Vilsmeier-Haack or Duff formylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylic acid.

    Reduction: 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. Its structural features may allow for the design of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethyl group and isoindole moiety could play crucial roles in binding to these targets, while the piperazine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-{[1,3-Dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-1-carbaldehyde: Similar structure but with a piperidine ring instead of piperazine.

    4-{[1,3-Dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}morpholine-1-carbaldehyde: Contains a morpholine ring instead of piperazine.

Uniqueness

The presence of the piperazine ring in 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde may confer unique pharmacological properties, such as improved solubility or altered binding affinity to biological targets, compared to its analogs with different ring systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

4-[1,3-dioxo-2-(2-phenylethyl)isoindole-5-carbonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C22H21N3O4/c26-15-23-10-12-24(13-11-23)20(27)17-6-7-18-19(14-17)22(29)25(21(18)28)9-8-16-4-2-1-3-5-16/h1-7,14-15H,8-13H2

InChI Key

UZJLDWMNXHPISD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

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